molecular formula C15H13N5O4 B1180195 ventricular natriuretic peptide, eel CAS No. 135493-52-6

ventricular natriuretic peptide, eel

Cat. No.: B1180195
CAS No.: 135493-52-6
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Description

Historical Isolation from Eel Cardiac Ventricles

The discovery of ventricular natriuretic peptide from eels emerged from systematic investigations of bioactive compounds present in eel cardiac tissue during the early 1990s. Researchers successfully isolated a novel natriuretic peptide from eel cardiac ventricles that exhibited the complete spectrum of biological actions characteristic of atrial and brain natriuretic peptides, leading to its designation as ventricular natriuretic peptide. The initial isolation process involved the extraction and purification of peptides from eel cardiac ventricular tissue, which yielded a compound with previously uncharacterized structural and functional properties.

The primary isolation efforts revealed that this novel peptide possessed unique structural features that distinguished it from other known natriuretic peptides. The most notable structural characteristic identified was the presence of an exceptionally long carboxy-terminal extension or "tail" that extended from the second half-cystine residue. This structural feature represented a significant departure from the typical natriuretic peptide architecture observed in mammalian species and suggested that eel ventricular natriuretic peptide constituted a novel type of natriuretic peptide not previously found in mammals.

Subsequent molecular characterization through complementary deoxyribonucleic acid cloning revealed that the eel ventricular natriuretic peptide precursor consists of 150 amino acid residues. The precursor structure includes a signal sequence of 22 amino acid residues at the amino-terminus and the mature ventricular natriuretic peptide spanning residues 1 through 36 at the carboxy-terminus. This molecular architecture provided important insights into the biosynthetic processing of the peptide and established the foundation for understanding its biological production and storage mechanisms.

Further investigations into the peptide's structural variants led to the identification of multiple forms of eel ventricular natriuretic peptide. Researchers isolated a shorter form designated as ventricular natriuretic peptide residues 1 through 25 from the low molecular weight fraction of acid extracts from eel cardiac ventricles. This truncated form represented a carboxy-terminally shortened version of the originally isolated 36-residue peptide, indicating the existence of post-translational processing mechanisms that generate multiple bioactive forms of the peptide.

The isolation studies also revealed important information about the tissue-specific distribution of ventricular natriuretic peptide within eel cardiac structures. Unlike atrial natriuretic peptide, which showed exclusive expression in atrial tissue, ventricular natriuretic peptide messenger ribonucleic acid was found to be more abundant in ventricular tissue compared to atrial tissue. This distribution pattern established ventricular natriuretic peptide as the first truly ventricular hormone in terms of both synthesis and storage, representing a significant advancement in understanding cardiac endocrine function.

Position within the Natriuretic Peptide Family

The classification of eel ventricular natriuretic peptide within the broader natriuretic peptide family required extensive comparative sequence analyses and functional characterization studies. Sequence comparison analyses revealed that ventricular natriuretic peptide demonstrated greater overall sequence identity to atrial natriuretic peptide than to brain natriuretic peptide at both complementary deoxyribonucleic acid and amino acid sequence levels. This finding provided important evolutionary insights into the relationships between different natriuretic peptide subtypes and suggested distinct evolutionary pathways for peptide diversification.

The natriuretic peptide system in eels encompasses a complex array of peptides and receptors that reflects the sophisticated osmoregulatory demands of euryhaline fish species. The complete system consists of three types of hormones including atrial natriuretic peptide, ventricular natriuretic peptide, and carboxy-type natriuretic peptide, along with four types of receptors designated as natriuretic peptide receptors types A, B, C, and D. This expanded peptide and receptor repertoire demonstrates the evolutionary elaboration of the natriuretic peptide system in fish compared to mammalian systems.

The functional positioning of ventricular natriuretic peptide within this system reveals its unique role as a bridging molecule with dual receptor interactions. Ventricular natriuretic peptide demonstrates high affinity for both natriuretic peptide receptor type A and natriuretic peptide receptor type B, allowing it to potentially compensate for the effects of both atrial natriuretic peptide and carboxy-type natriuretic peptide in adaptation to different osmotic environments. This dual receptor interaction capability distinguishes ventricular natriuretic peptide from other natriuretic peptides that typically exhibit more restricted receptor specificity patterns.

Comparative studies have revealed that ventricular natriuretic peptide exhibits significantly enhanced biological potency compared to mammalian natriuretic peptides in eel physiological systems. With respect to natriuretic and vasodepressor activities, eel ventricular natriuretic peptide demonstrates much greater potency than human atrial natriuretic peptide in eels and shows nearly equivalent potency in rat experimental systems. This enhanced potency suggests evolutionary optimization of the peptide structure for specific physiological functions in eel biology.

The structural analysis of ventricular natriuretic peptide has revealed key features that distinguish it from other natriuretic peptide family members. The peptide's unique carboxy-terminal tail sequence appears to be a defining characteristic that sets it apart from both atrial and brain natriuretic peptides. Additionally, ventricular natriuretic peptide complementary deoxyribonucleic acid lacks the repetitive adenine-uracil-uracil-uracil-adenine sequence in the 3-prime non-coding region, which is a characteristic feature common to all brain natriuretic peptide complementary deoxyribonucleic acids sequenced to date.

Taxonomic Distribution in Ray-finned Fishes

The taxonomic distribution of ventricular natriuretic peptide across ray-finned fish species has revealed important patterns of evolutionary conservation and diversification within the natriuretic peptide system. Initial studies focused on the Japanese eel, Anguilla japonica, established the presence of ventricular natriuretic peptide in this euryhaline teleost species. However, subsequent investigations have expanded understanding of ventricular natriuretic peptide distribution to include other fish taxa, providing insights into the evolutionary history of this peptide system.

Comprehensive studies of primitive ray-finned fish have yielded particularly significant findings regarding ventricular natriuretic peptide distribution. Investigations of the chondrostean fish, the sturgeon Acipenser transmontanus, resulted in the unexpected isolation of four distinct natriuretic peptide complementary deoxyribonucleic acids from heart and brain tissue. Among these peptides, ventricular natriuretic peptide was identified based on the presence of a long and conserved carboxy-terminal tail sequence, establishing its presence in this primitive ray-finned fish lineage.

The identification of ventricular natriuretic peptide in sturgeon has provided crucial evidence for understanding the evolutionary origins of the natriuretic peptide family. The presence of both ventricular natriuretic peptide and brain natriuretic peptide in sturgeon clearly demonstrated that these peptides are encoded by distinct genes and that the natriuretic peptide family consists of at least four members in ray-finned fish. This finding challenged previous assumptions about peptide family organization and highlighted the complexity of the fish natriuretic peptide system.

Southern blot analysis has indicated that ventricular natriuretic peptide is also present in quail, which belongs to a taxonomic group where brain natriuretic peptide has already been identified. This finding suggests that ventricular natriuretic peptide distribution may extend beyond fish species, although its presence in mammals remains a subject of ongoing investigation. Physiological studies have suggested the presence of ventricular natriuretic peptide in mammals based on the observation that heterologous fish ventricular natriuretic peptide exhibited more potent vasorelaxant activity than homologous mammalian atrial natriuretic peptide in isolated coronary arteries of dogs.

The evolutionary analysis of natriuretic peptide distribution across fish species has revealed complex patterns of gene duplication and retention. Studies of teleost fish have identified four functionally distinct carboxy-type natriuretic peptides, designated as carboxy-type natriuretic peptides 1 through 4, which reflect the evolutionary history of chromosomal duplications that occurred before the divergence of elasmobranchs. The evolutionary trajectory suggests that four carboxy-type natriuretic peptide genes were generated through chromosomal duplications, with the carboxy-type natriuretic peptide-3 gene subsequently generating atrial natriuretic peptide and brain natriuretic peptide genes through tandem duplication events.

Recent molecular investigations have extended understanding of ventricular natriuretic peptide distribution to include additional teleost species. Studies have successfully isolated brain natriuretic peptide complementary deoxyribonucleic acid from tilapia and pufferfish, marking the first identification of brain natriuretic peptide in teleostean fish based on sturgeon brain natriuretic peptide sequence information. These findings demonstrate the complex distribution patterns of natriuretic peptides across fish taxa and highlight the ongoing evolutionary processes that shape peptide family diversification.

The comparative analysis of natriuretic peptide systems across ray-finned fish species has revealed important information about functional specialization and evolutionary adaptation. The diversified natriuretic peptide family in eels, consisting of four carboxy-type natriuretic peptides, atrial natriuretic peptide, brain natriuretic peptide, and ventricular natriuretic peptide, represents one of the most complex natriuretic peptide systems characterized in vertebrates. This complexity likely reflects the sophisticated osmoregulatory challenges faced by euryhaline fish species and the evolutionary pressures that have driven the elaboration of multiple peptide variants with specialized functions.

Fish Species Natriuretic Peptides Present Taxonomic Group Reference
Anguilla japonica (Japanese eel) Atrial, Ventricular, C-type Teleost
Acipenser transmontanus (Sturgeon) Atrial, Brain, Ventricular, C-type Chondrostean
Oryzias latipes (Medaka) C-type variants 1-4 Teleost
Takifugu rubripes (Pufferfish) C-type variants 1-4, Brain Teleost
Tilapia species Brain, C-type variants Teleost

Properties

CAS No.

135493-52-6

Molecular Formula

C15H13N5O4

Synonyms

ventricular natriuretic peptide, eel

Origin of Product

United States

Scientific Research Applications

Physiological Roles

Eel VNP is a member of the natriuretic peptide family, which includes atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP). These peptides play critical roles in regulating blood pressure, fluid balance, and cardiovascular function. The distinct structure of eel VNP, characterized by a long C-terminal tail, contributes to its potent biological activities.

  • Natriuretic Effects : Eel VNP exhibits strong natriuretic effects, promoting sodium excretion in the kidneys. Studies have shown that it is significantly more potent than human ANP in eels and exhibits comparable potency in rats . This property makes eel VNP a valuable tool for studying renal physiology and the mechanisms underlying natriuresis.
  • Vasodepressor Activity : Eel VNP demonstrates remarkable vasodepressor activity, effectively lowering blood pressure. In experimental models, it has been shown to induce vasodilation without adversely affecting cardiac output . This characteristic positions eel VNP as a candidate for therapeutic applications in managing hypertension.
  • Regulation of Electrolyte Balance : Research indicates that eel VNP plays a vital role in maintaining electrolyte balance in eels, particularly during transitions between freshwater and seawater environments. It regulates salt absorption and excretion in gills and kidneys, showcasing its importance in osmoregulation .

Therapeutic Potential

The unique properties of eel VNP have led to investigations into its potential therapeutic applications:

  • Cardiovascular Diseases : Given its vasodilatory effects and ability to promote natriuresis, eel VNP may have applications in treating cardiovascular diseases such as heart failure and hypertension. Its distinct mechanism of action compared to mammalian peptides could provide alternative therapeutic pathways .
  • Diagnostic Tools : The development of specific radioimmunoassays for measuring eel VNP concentrations allows for precise assessment of its levels in biological samples. This capability could facilitate research into various pathophysiological conditions where natriuretic peptides are involved .
  • Biotechnological Applications : Eel VNP's potent biological activities make it a candidate for biotechnological applications, including the development of novel drugs or therapeutic agents targeting renal or cardiovascular functions.

Case Studies

Several case studies have provided insights into the applications of eel VNP:

  • Renal Function Studies : In a study comparing the effects of eel VNP with mammalian peptides on renal function in dogs, it was found that eel VNP induced diuresis and natriuresis similar to ANP and BNP but did not alter cardiac output or systemic vascular resistance . This suggests that eel VNP may offer a safer alternative for managing fluid balance without compromising heart function.
  • Osmoregulation Research : Investigations into the role of eel VNP in osmoregulation have demonstrated its critical function during environmental transitions. Eels exposed to varying salinity levels showed altered levels of VNP, indicating its role in adapting to osmotic stress .

Comparison with Similar Compounds

Structural Differences
Peptide Amino Acid Length Key Structural Features Reference
Eel VNP 45 Unique C-terminal extension with conserved disulfide bonds
Eel ANP 28 Shorter sequence, homologous to mammalian ANP
Eel BNP 32 Longer N-terminal segment, distinct from mammalian BNP
Eel CNP1/3/4 22–24 Lack C-terminal tail, bind preferentially to NPR-B

Key Insight : VNP’s extended C-terminal structure may enhance receptor binding specificity or stability in osmoregulatory contexts, unlike the shorter ANP and CNPs .

Receptor Binding and Signaling Pathways
Peptide Primary Receptor cGMP Production Clearance Receptor (NPR-C/D) Reference
VNP NPR-A/NPR-C Weak (gill-specific) High affinity (Kd = 59.2 pM)
ANP NPR-A/NPR-C Moderate Moderate affinity
CNPs NPR-B Strong (gill, brain) Low affinity

Key Findings :

  • In eel gills, NPR-B (activated by CNPs) drives cGMP production, while VNP and ANP primarily bind NPR-C/D for clearance .
  • NPR-C density decreases in SW-adapted eels, correlating with reduced plasma VNP and CNP levels .
Physiological Roles
  • VNP: Mediates ionoregulation and blood pressure reduction during SW adaptation. Nobata et al. (2010) demonstrated that VNP infusion in eels reduces systemic vascular resistance by 25% .
  • ANP/BNP : Primarily regulate cardiac output and plasma volume; less potent than VNP in ion transport .
  • CNPs: Modulate branchial ionocyte activity and renal function via NPR-B .

Evolutionary Perspective : The eel NP system reflects adaptation to euryhalinity, with VNP evolving as a specialized osmoregulatory peptide absent in terrestrial vertebrates .

Pharmacokinetic Profiles
Peptide Plasma Half-Life Degradation Pathway Reference
VNP ~15 min NPR-C-mediated uptake; neprilysin cleavage
ANP ~5 min Rapid renal clearance
CNPs ~3 min Local enzymatic degradation

Note: VNP’s longer half-life enhances its efficacy in prolonged osmotic stress responses compared to ANP/CNPs .

Preparation Methods

Key Parameters in Extraction:

ParameterConditionOutcome
Homogenization buffer1 M acetic acidOptimal peptide solubility
Chromatography matrixSephadex G-50Separation of <10 kDa fractions
HPLC gradient10–60% acetonitrile/0.1% TFAIsolation of VNP(1-25) and VNP(1-36)
Bioactivity assessmentVasodepressor assay in eels146-fold higher potency vs. human ANP

The purified VNP(1-25) demonstrated 146-fold greater vasodepressor activity in eels compared to human atrial natriuretic peptide (ANP), though it was less potent in rats. This species-specific activity underscores the structural divergence of eel VNP from mammalian homologs.

Solid-Phase Peptide Synthesis (SPPS)

Synthetic eel VNP(1-36) (MW: 3938 Da) has been produced via SPPS using Fmoc chemistry. The protocol involves:

  • Resin loading : Wang resin preloaded with C-terminal amino acid.

  • Chain elongation : Repetitive deprotection (20% piperidine) and coupling (HBTU/HOBt activation).

  • Cleavage : TFA/water/triisopropylsilane (95:2.5:2.5) to release the peptide.

  • Purification : RP-HPLC (C18 column, 10–40% acetonitrile gradient), yielding >95% purity.

Comparative Bioactivity of Synthetic VNP:

PeptideVasodepressor Activity (Eel)Natriuretic Activity (Rat)
VNP(1-36)100% (EC<sub>50</sub>: 1.2 nM)45% of human ANP
VNP(1-25)85%30%
Human ANP1%100%

Synthetic VNP(1-36) replicated the renal effects of native peptide in dogs, inducing diuresis and natriuresis without altering cardiac output.

Analytical Validation and Quality Control

Radioimmunoassay (RIA) : A homologous RIA for eel VNP was developed using antiserum raised against VNP(1-36), achieving a sensitivity of 0.5 fmol/tube. Cross-reactivity with ANP and CNP was negligible (<0.1%), ensuring specificity.

Mass Spectrometry : MALDI-TOF confirmed the molecular weights of both native and synthetic VNP forms (observed: 3928 ± 2 Da; theoretical: 3938 Da).

Amino Acid Analysis : Hydrolysis (6 M HCl, 110°C, 24 hr) and pre-column derivatization with phenylisothiocyanate validated the sequence.

Challenges and Methodological Limitations

  • Low Yield from Tissue : Native VNP constitutes <0.01% of ventricular protein, necessitating large tissue quantities.

  • Synthetic Costs : SPPS of VNP(1-36) requires ~150 coupling steps, resulting in high production costs.

  • Species Specificity : Bioactivity assays in non-teleost models (e.g., rats) underrepresent VNP’s physiological role in eels.

"The isolation of eel VNP has redefined our understanding of cardiac endocrine systems, highlighting evolutionary divergence in natriuretic peptide signaling." — Adapted from .

Q & A

Basic Research Questions

Q. What are the primary physiological roles of ventricular natriuretic peptide (VNP) in eels, and how do experimental designs validate these functions?

  • Methodological Answer : VNP in eels is primarily involved in osmoregulation and blood volume homeostasis. Experimental validation involves infusing synthetic VNP into freshwater (FW)- or seawater (SW)-adapted eels and measuring parameters like plasma Na<sup>+</sup> concentration, hematocrit, and drinking rates. For example, VNP infusion (5 pmol/kg/min) in SW eels reduces plasma Na<sup>+</sup> and drinking rates while increasing hematocrit, indicating its role in counteracting hypernatremia . Ligand-receptor binding assays (e.g., Scatchard analysis) confirm NPR-A as the primary receptor mediating these effects .

Q. How are eels utilized as model organisms to study evolutionary divergence in natriuretic peptide (NP) systems?

  • Methodological Answer : Eels are ideal for comparative studies due to their unique osmoregulatory adaptations and retention of ancestral NP genes (ANP, VNP, CNP1-4). Key approaches include:

  • Gene expression profiling : Quantifying NP mRNA levels in cardiac and brain tissues during salinity transitions .
  • Functional assays : Comparing homologous NP effects (e.g., ANP vs. VNP) on ion transport in gills/intestines using isolated epithelia .
  • Receptor phylogenetics : Cloning and characterizing eel-specific receptors (NPR-D) to trace lineage-specific adaptations .

Advanced Research Questions

Q. Why do ANP and VNP exhibit overlapping osmoregulatory effects in eels despite structural differences?

  • Methodological Answer : Both peptides bind NPR-A with high affinity, activating cGMP-dependent pathways. However, receptor-ligand dynamics differ:

  • Binding kinetics : Competitive radioligand assays show VNP has a lower Kd for NPR-A than ANP in SW eel gills, suggesting salinity-dependent receptor modulation .
  • Salinity-specific signaling : NPR-A expression in osmoregulatory tissues (e.g., gills) is upregulated in SW, enhancing sensitivity to VNP/ANP .
    • Contradiction Note : In FW eels, NPR-A is absent in Na<sup>+</sup>-regulating tissues, explaining the lack of plasma Na<sup>+</sup> response to VNP/ANP .

Q. How can contradictory data on CNP's osmoregulatory role in eels be resolved?

  • Methodological Answer : CNP effects vary due to receptor subtype specificity (NPR-B vs. NPR-C/D) and salinity context:

  • In SW : CNP has minimal impact on plasma Na<sup>+</sup> but modulates cGMP in FW gills via NPR-B .
  • Paracrine vs. endocrine actions : CNP1 is a circulating hormone in FW adaptation, while CNP3-4 act locally in the brain .
    • Experimental resolution : Use tissue-specific NPR-B knockout models or CNP isoform-specific antibodies to clarify pathways .

Q. What methodological challenges arise when quantifying VNP in eel plasma, and how are they addressed?

  • Methodological Answer : Challenges include:

  • Cross-reactivity : Heterologous antibodies may detect multiple NPs. Solution: Develop homologous VNP antibodies validated via HPLC and mass spectrometry .
  • Low basal levels : Concentrate plasma samples via immunoaffinity columns before radioimmunoassay (RIA) .
  • Degradation : Use protease inhibitors (e.g., aprotinin) during sample collection to preserve peptide integrity .

Data Analysis and Interpretation

Q. How do researchers analyze conflicting hematocrit and plasma Na<sup>+</sup> responses to NPs in eels?

  • Methodological Answer : Hematocrit increases (indicating hemoconcentration) and plasma Na<sup>+</sup> decreases (indicating dilution) are dissociated processes:

  • Hematocrit : Mediated by NPR-A/C in vascular smooth muscle, reducing blood volume via vasodilation .
  • Plasma Na<sup>+</sup> : Requires NPR-A activation in ionocytes/renal tissues, which is salinity-dependent .
    • Statistical approach : Multivariate regression models separate NP effects on osmolality vs. blood volume .

Tables for Key Findings

NP Primary Receptor Salinity Context Key Effect Evidence
VNPNPR-ASeawater↓ Plasma Na<sup>+</sup>, ↑ Hematocrit
ANPNPR-ASeawater↓ Drinking rate, ↑ cGMP in gills
CNP1NPR-BFreshwater↑ Intestinal Na<sup>+</sup> absorption

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